molecular formula C6H4F2IN B1433647 2,4-Difluoro-3-iodoaniline CAS No. 1437316-91-0

2,4-Difluoro-3-iodoaniline

Cat. No. B1433647
M. Wt: 255 g/mol
InChI Key: GNVJNOOHMIVNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-iodoaniline is a chemical compound with the molecular formula C6H4F2IN . It has a molecular weight of 255.01 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-3-iodoaniline is 1S/C6H4F2IN/c7-3-1-2-4 (10)5 (8)6 (3)9/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,4-Difluoro-3-iodoaniline is a solid at room temperature . It has a predicted boiling point of 266.7±40.0 °C and a predicted density of 2.086±0.06 g/cm3 . The compound has a predicted pKa value of 2.30±0.10 .

Scientific Research Applications

In Vitro Nephrotoxicity Studies

2,4-Difluoro-3-iodoaniline, as a haloaniline, is relevant in studying nephrotoxic effects. A study on haloanilines, including 4-iodoaniline, demonstrated their varying nephrotoxic potential, with some haloanilines proving more potent nephrotoxicants than others (Hong, Anestis, Henderson, & Rankin, 2000).

Synthesis of Fluoroalkylated Indoles

2,4-Difluoro-3-iodoaniline can be useful in the synthesis of fluoroalkylated indoles. A study demonstrated the palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoanilines, leading to the selective formation of fluoroalkylated indoles (Konno, Chae, Ishihara, & Yamanaka, 2004).

Electrochemical Oxidation Studies

The electrochemical behavior of haloanilines, including 4-iodoaniline, has been explored, providing insights into their oxidation mechanisms. Such studies are vital in understanding the electrochemical properties of haloanilines and their potential applications (Kádár, Nagy, Karancsi, & Farsang, 2001).

Synthesis of Cyclopropenes

Studies on the synthesis of cyclopropenes, including 3,3-difluoro-1-iodocyclopropenes, offer insight into creating structurally unique compounds. These synthesized iodides have potential for further functionalization (Xu & Chen, 2002).

Nonbonding Interaction Analysis

Research on halogeno aniline derivatives, including 4-iodoaniline, can shed light on the impact of fluorine substitution on noncovalent interactions, essential in drug-protein complex formation (Pietruś et al., 2021).

Radical Chemistry with Iodine(III) Reagents

The study of iodine(III) reagents in radical chemistry, including their reactions with halogenated anilines, contributes significantly to our understanding of radical generation and functionalization processes (Wang & Studer, 2017).

Gas Phase Fragmentation Mechanism Study

Investigating the fragmentation mechanism of iodoanilines, including 2-iodoaniline, in the gas phase enhances our understanding of molecular-oxygen-mediated reactions, with implications in mass spectrometry and analytical chemistry (Errabelli, Zheng, & Attygalle, 2020).

Thermo- and Photochromic Behavior in Molecular Co-crystals

The study of molecular co-crystals, including those with 4-iodoaniline, highlights the effects of halogen bonding on their thermo- and photochromic behavior. This research is significant for developing thermo- and photo-responsive materials (Carletta et al., 2017).

Cyclization in Synthesis of Quinoline Derivatives

Nickel-catalyzed cyclization of 2-iodoanilines for synthesizing quinoline derivatives is another application area. This methodology is useful in the synthesis of naturally occurring quinoline derivatives (Korivi & Cheng, 2006).

Safety And Hazards

2,4-Difluoro-3-iodoaniline is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-difluoro-3-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVJNOOHMIVNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-iodoaniline

CAS RN

1437316-91-0
Record name 2,4-difluoro-3-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-3-iodoaniline
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-3-iodoaniline
Reactant of Route 3
2,4-Difluoro-3-iodoaniline
Reactant of Route 4
Reactant of Route 4
2,4-Difluoro-3-iodoaniline
Reactant of Route 5
Reactant of Route 5
2,4-Difluoro-3-iodoaniline
Reactant of Route 6
2,4-Difluoro-3-iodoaniline

Citations

For This Compound
1
Citations
Z Chen, R Ke, Z Song, Y Zhou, X Ren, W Huang… - Bioorganic & Medicinal …, 2022 - Elsevier
Photoinduced drug release can reduce systemic side effects by releasing active drugs with high spatiotemporal accuracy, representing a promising strategy for precise cancer therapy. …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.